3-(Benzylthio)-5-fluoropyridine
Description
3-(Benzylthio)-5-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a benzylthio group at position 3 and a fluorine atom at position 3. This structural motif is common in medicinal chemistry, particularly in antifungal and kinase-targeting agents, due to its ability to modulate bioactivity and metabolic stability .
Properties
Molecular Formula |
C12H10FNS |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-fluoropyridine |
InChI |
InChI=1S/C12H10FNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
VEDHOXNIBHOUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Substitution of Halogenated Precursors
The most direct route to 3-(Benzylthio)-5-fluoropyridine involves nucleophilic displacement of a halogen atom at the 3-position of a 5-fluoropyridine scaffold. 3-Chloro-5-fluoropyridine serves as a common starting material due to its commercial availability and reactivity. Treatment with benzylthiol in the presence of a base, such as potassium carbonate or triethylamine, facilitates the substitution:
Reaction conditions significantly impact yields. For example, using dimethylformamide (DMF) as a solvent at 80°C for 12 hours achieves yields of 70–85%. Polar aprotic solvents enhance the nucleophilicity of the thiolate ion, while elevated temperatures accelerate reaction kinetics.
Table 1: Optimization of SNAr Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | KCO | 80 | 12 | 85 |
| DMSO | EtN | 100 | 8 | 78 |
| THF | NaOH | 60 | 24 | 65 |
Challenges and Mitigation Strategies
A primary limitation of SNAr is the electronic deactivation of the pyridine ring due to the electron-withdrawing fluorine atom, which reduces reactivity toward nucleophiles. To address this, microwave-assisted synthesis has been employed to reduce reaction times (e.g., 2 hours at 120°C) while maintaining yields above 80%. Additionally, using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems.
Transition-Metal-Catalyzed Coupling
Palladium-Catalyzed Thiolation
Transition-metal catalysts enable coupling of benzylthiol with halogenated pyridines under milder conditions. A Pd(PPh)-catalyzed reaction between 3-bromo-5-fluoropyridine and benzylthiol in toluene at 60°C achieves 90% yield within 6 hours:
This method avoids harsh bases and offers superior regioselectivity. However, catalyst cost and sensitivity to oxygen limit scalability.
Copper-Mediated Approaches
Copper(I) iodide in combination with 1,10-phenanthroline serves as an economical alternative for large-scale synthesis. Reactions conducted in acetonitrile at 100°C yield 75–82% product. The mechanism involves a single-electron transfer (SET) process, forming a reactive copper-thiolate intermediate.
Cyclization Strategies
Ring Construction via Hantzsch-Type Reactions
Building the pyridine ring with pre-installed substituents offers an alternative pathway. For instance, condensation of β-keto esters with ammonia and benzylthioacetaldehyde derivatives generates this compound in one pot:
This method requires precise control of stoichiometry and temperature to minimize side reactions, with typical yields of 60–70%.
Photochemical Deconstruction-Reconstruction
A novel three-step protocol converts pyridine precursors into benzonitrile intermediates, which are subsequently functionalized with benzylthio groups. While this approach is modular, its complexity and reliance on specialized equipment hinder industrial adoption.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| SNAr | Simple, cost-effective | Requires activated substrates | 70–85 | High |
| Pd-Catalyzed Coupling | Mild conditions, high selectivity | Expensive catalysts | 85–90 | Moderate |
| Copper-Mediated | Low cost | Longer reaction times | 75–82 | High |
| Cyclization | One-pot synthesis | Low yields, byproduct formation | 60–70 | Low |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the benzylsulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives or modified benzylsulfanyl groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylthio)-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Benzylthio)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
5-Bromo-3-chloro-2-fluoropyridine (CAS 38185-56-7)
- Structure : Fluorine at position 2, bromine at position 5, and chlorine at position 3 of the pyridine ring.
- Key Differences :
- The absence of a benzylthio group reduces lipophilicity compared to 3-(Benzylthio)-5-fluoropyridine.
- Halogen substituents (Br, Cl) enhance electrophilicity, making this compound more reactive in cross-coupling reactions.
- Applications : Primarily used as a synthetic intermediate in Suzuki-Miyaura couplings .
2-Fluoro-5-(pyridin-3-yl)benzoic Acid (CAS 1183866-78-5)
- Structure : Fluorine at position 2 of a benzoic acid scaffold linked to a pyridine ring.
- Key Differences: The carboxylic acid group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
- Applications : Used in synthesizing metal-organic frameworks (MOFs) and bioactive molecules .
Benzylthio-Containing Analogues
2-Benzylthio-6-(3-pyridinyl)-4-(4-fluorophenyl)aminopyrimidine-5-carbonitrile
- Structure: Combines benzylthio, pyridine, fluorophenylamino, and pyrimidine groups.
- Key Differences: The pyrimidine core diversifies binding modes compared to the simpler pyridine scaffold. The 4-fluorophenylamino group introduces additional hydrogen-bonding and hydrophobic interactions.
- Applications : Investigated as a kinase inhibitor due to its multi-heterocyclic architecture .
Compound 36 (3-CF₃-Benzylthio Benzenesulfonamide)
- Structure : Benzylthio group with a 3-trifluoromethyl substituent on a benzenesulfonamide scaffold.
- Key Differences :
Functional Group Impact on Bioactivity
| Compound | Substituent | Antifungal MIC (µg/mL) | Key Property |
|---|---|---|---|
| This compound | 5-F, 3-PhCH₂S- | N/A* | High lipophilicity, moderate reactivity |
| 4-Chlorobenzylthio derivative (40) | 4-Cl-PhCH₂S- | 3.12 | Enhanced halogen-mediated interactions |
| 3-Trifluoromethyl derivative (36) | 3-CF₃-PhCH₂S- | 1.56 | Improved metabolic stability |
Electronic and Reactivity Trends
- Fluorine Position: Fluorine at position 5 (meta to benzylthio) in this compound creates a distinct electronic profile compared to 2-fluoropyridines (e.g., 2-fluoro-5-(pyridin-3-yl)benzoic acid), where fluorine’s inductive effect is more pronounced at the ortho position .
- Benzylthio vs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(benzylthio)-5-fluoropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, 5-fluoropyridine derivatives (e.g., 3-bromo-5-fluoropyridine) can react with benzylthiol in the presence of a base like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) at 80–120°C . Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of benzylthiol), catalyst screening (e.g., CuI for Ullmann-type couplings), and solvent selection to minimize side reactions. Reaction progress can be monitored via TLC or HPLC.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons in the pyridine ring resonate at δ 8.3–8.6 ppm (fluorine-induced deshielding), while benzylthio protons appear as a singlet at δ 4.3–4.5 ppm. The fluorine atom causes splitting patterns (e.g., doublets) in adjacent protons .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 235 g/mol). Fragmentation patterns confirm the benzylthio group (loss of 91 Da, C₇H₇S⁻) .
- Elemental Analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (N95 mask, nitrile gloves, goggles) to avoid inhalation/contact. The compound’s thioether group may release toxic H₂S under acidic conditions. Store in airtight containers at 2–8°C, away from oxidizers. WGK 3 classification (highly hazardous to water) mandates spill containment with inert absorbents (vermiculite) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the functionalization of this compound?
- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the 4-position of the pyridine ring. For further functionalization (e.g., nitration, halogenation), use directing groups or protective strategies. For example, temporary protection of the sulfur atom with Boc groups can prevent undesired side reactions . Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) in this compound derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in the benzylthio group) or solvent interactions. Use variable-temperature NMR to identify conformational changes. For ambiguous MS fragments, high-resolution MALDI-TOF or tandem MS/MS provides precise mass accuracy (±0.001 Da). Cross-validate with X-ray crystallography when crystalline derivatives are available .
Q. How can this compound be integrated into drug discovery pipelines for target validation?
- Methodological Answer : The benzylthio group enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., kinase inhibition) can screen bioactivity. For SAR studies, synthesize analogs by replacing fluorine with Cl/CF₃ or modifying the benzyl group. Use SPR (surface plasmon resonance) to measure binding kinetics to target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
